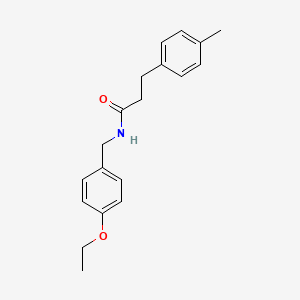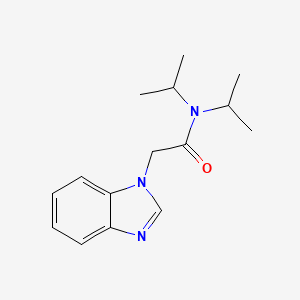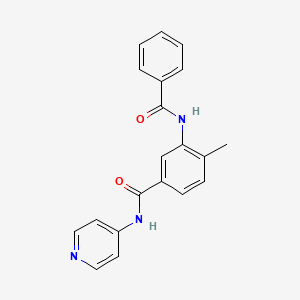
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide
Übersicht
Beschreibung
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide, also known as EMD-386088, is a novel analgesic compound that has gained significant attention in recent years. This compound has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the modulation of pain and stress responses, and its activation has been implicated in the development of chronic pain. By blocking the NOP receptor, N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide may reduce pain perception and improve pain management.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce pain-related behaviors, such as paw licking and vocalization, in response to various pain stimuli. Furthermore, this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide is its broad spectrum of analgesic activity. This compound has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. Furthermore, this compound has a favorable safety profile and is well-tolerated in animal studies.
However, one limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Furthermore, the exact mechanism of action of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide is not fully understood, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide. One area of interest is the development of more potent and selective NOP receptor antagonists. This may lead to the development of more effective analgesic compounds with fewer side effects.
Another area of interest is the investigation of the potential use of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide in the treatment of other conditions, such as anxiety and depression. The NOP receptor has been implicated in the regulation of mood and stress responses, and the blockade of this receptor may have therapeutic benefits in these conditions.
Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide. This may lead to a better understanding of the role of the NOP receptor in pain modulation and may identify new targets for the development of analgesic compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzyl)-3-(4-methylphenyl)propanamide has been extensively studied for its analgesic properties. Several studies have demonstrated that this compound is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and acute pain. Furthermore, this compound has been shown to have a favorable safety profile and is well-tolerated in animal studies.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-22-18-11-8-17(9-12-18)14-20-19(21)13-10-16-6-4-15(2)5-7-16/h4-9,11-12H,3,10,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUQLKNIBVAULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4446933.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)
![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)

![2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4447034.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)